molecular formula C25H21Br3N2O2 B14140261 1-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline CAS No. 370582-54-0

1-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B14140261
CAS No.: 370582-54-0
M. Wt: 621.2 g/mol
InChI Key: HFQJBUQVKPUIOI-UHFFFAOYSA-N
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Description

1-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline is a complex organic compound that belongs to the class of beta-carbolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of methoxy and tribromophenoxy groups in its structure suggests unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline can be achieved through a multi-step synthetic route. One common method involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the beta-carboline core. The methoxy and tribromophenoxy groups can be introduced through subsequent substitution reactions using appropriate reagents and conditions .

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality .

Chemical Reactions Analysis

1-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The methoxy and tribromophenoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar compounds to 1-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline include other beta-carbolines and derivatives with different substituents. These compounds share a common beta-carboline core but differ in their functional groups, leading to variations in their chemical properties and biological activities. Examples include:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other beta-carboline derivatives.

Properties

CAS No.

370582-54-0

Molecular Formula

C25H21Br3N2O2

Molecular Weight

621.2 g/mol

IUPAC Name

1-[4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C25H21Br3N2O2/c1-31-22-7-6-14(10-15(22)13-32-25-19(27)11-16(26)12-20(25)28)23-24-18(8-9-29-23)17-4-2-3-5-21(17)30-24/h2-7,10-12,23,29-30H,8-9,13H2,1H3

InChI Key

HFQJBUQVKPUIOI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3)COC5=C(C=C(C=C5Br)Br)Br

Origin of Product

United States

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